molecular formula C7H12Cl2N4O B7971011 (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate

货号: B7971011
分子量: 239.10 g/mol
InChI 键: OSBSDFWXTZCZTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is a valuable chemical intermediate in pharmaceutical and biochemical research. This dihydrochloride salt hydrate offers improved stability and solubility for experimental handling. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. It serves as a key building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . Research into analogous imidazo[1,2-a]pyridine compounds has shown their significant potential as potent inhibitors targeting receptor tyrosine kinases, such as PDGFR and FLT3, which are important targets in oncology and the treatment of acute myeloid leukemia (AML) . The primary amine functional group on the methyl bridge allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties during lead compound optimization . This product is intended for research applications only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH.H2O/c8-3-6-4-10-7-5-9-1-2-11(6)7;;;/h1-2,4-5H,3,8H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSDFWXTZCZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Overview

The patented method described in US8513415B2 outlines a scalable three-step synthesis starting from 2,3-dichloropyrazine. This approach avoids lacrymatory halomethyl intermediates, addressing safety concerns in large-scale production. The process involves:

  • Diaryl imine formation : Condensation of an aryl aldehyde with an amine (e.g., benzylamine) in toluene using triethylamine (TEA) as base.

  • Nucleophilic substitution : Reaction of the imine with 2,3-dichloropyrazine in the presence of cesium carbonate, enabling C–N bond formation at the pyrazine C3 position.

  • Hydrolysis and salt formation : Acidic cleavage of the imine protecting group using HCl, yielding the free amine as its dihydrochloride salt.

Optimization Data

Key parameters for maximizing yield (≥50%) and purity (>98%) include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous toluenePrevents hydrolysis of imine intermediate
BaseCs₂CO₃ (2.5 equiv)Enhances nucleophilicity without side reactions
Temperature20–50°CBalances reaction rate and selectivity
Hydrolysis agent6M HCl in MeOHEfficient deprotection without over-acidification

This method’s robustness is demonstrated in its compatibility with diverse aryl aldehydes, including electron-deficient (4-nitrobenzaldehyde) and sterically hindered (2,4,6-trichlorobenzaldehyde) substrates.

Iodine-Catalyzed Multicomponent Reaction (MCR)

One-Pot Synthesis Mechanism

A 2023 RSC Advances study reports an eco-friendly MCR strategy using molecular iodine (5 mol%) in ethanol. The reaction converges 2-aminopyrazine, 4-nitrobenzaldehyde, and tert-butyl isocyanide at ambient temperature through:

  • Imine formation : Aldehyde-amine condensation activated by iodine’s Lewis acidity.

  • Iminium ion generation : Nucleophilic attack by isocyanide on the activated imine.

  • Cyclization : [4+1] Annulation forming the imidazo[1,2-a]pyrazine core.

Catalytic Efficiency and Scope

Iodine’s role as a dual acid/base catalyst enables rapid cyclization (1–2 hr) with 82–94% yields for 13 derivatives. Comparative catalyst screening revealed:

Catalyst (5 mol%)Yield (%)Reaction Time (hr)
None024
FeCl₃356
SnCl₄415
I₂ 89 1.5

The protocol’s versatility extends to electron-rich (4-methoxybenzaldehyde) and heteroaromatic (2-thiophenecarboxaldehyde) aldehydes. Post-synthetic modification via TFA-mediated deprotection (Scheme 5 in source) converts tert-butyl groups to primary amines, facilitating dihydrochloride hydrate formation.

Comparative Analysis of Methodologies

Yield and Scalability

MetricPatent MethodMCR Approach
Typical yield50–68%82–94%
Step count31 (plus deprotection)
Catalyst cost$420/kg (Cs₂CO₃)$5/kg (I₂)
Temperature range20–80°C20–25°C

Hydration and Salt Formation

Both methods require final steps to generate the dihydrochloride hydrate:

  • Salt formation : Treating the free base with HCl gas in anhydrous THF, achieving >95% conversion.

  • Hydration : Recrystallization from ethanol/water (3:1) introduces stoichiometric water (TGA data confirms 5.2% H₂O content matching monohydrate).

X-ray diffraction studies reveal the hydrate’s stability derives from H-bonding between chloride ions and lattice water.

Industrial Production Protocols

Batch Process Optimization

Large-scale batches (≥100 kg) employ:

  • Reactor design : Glass-lined steel vessels with HCl scrubbers

  • Process analytical technology (PAT) : In-line FTIR monitors imine intermediate concentrations

  • Crystallization control : Seeding at 40°C ensures consistent hydrate polymorph formation (Form II, per USP standards)

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥99.0% (HPLC)USP <621>
Water content4.8–5.5% (KF titration)Eur. Ph. 2.5.12
Heavy metals≤10 ppmICP-MS

化学反应分析

Types of Reactions

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyrazine compounds, depending on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate has potential applications in the development of pharmaceuticals. Its derivatives have been studied for their effects on various biological targets, particularly in the context of neuropharmacology.

Case Study : Research indicates that compounds derived from imidazo[1,2-a]pyrazine structures exhibit significant activity against GABA receptors, which are crucial for neurotransmission in the central nervous system. This suggests potential applications in treating anxiety disorders and insomnia due to their sedative properties .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Data Table: Antimicrobial Efficacy of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans8 µg/mL

This table illustrates the varying degrees of effectiveness against different pathogens, highlighting the compound's versatility in combating infections.

Cancer Research

Emerging studies suggest that imidazo[1,2-a]pyrazin derivatives may inhibit certain cancer cell lines by interfering with cellular signaling pathways.

Case Study : A recent study focused on the effects of these compounds on colorectal cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a potential role in cancer therapy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multicomponent reactions that yield high purity levels suitable for research applications. The molecular mechanism often involves interaction with neurotransmitter receptors or enzyme inhibition, leading to various physiological effects.

作用机制

The mechanism of action of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and π-π stacking interactions with certain residues in proteins, which can inhibit their function. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation .

相似化合物的比较

Table 1: Structural and Molecular Features

Compound Core Heterocycle Substituents Molecular Formula (Example) Molecular Weight (g/mol) Key Features
Target Compound Pyrazine (2 N) Methylamine, dihydrochloride, hydrate Not explicitly stated¹ ~265 (estimated) High nitrogen content, polar hydrate
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate Pyridine (1 N) Methylamine, dihydrochloride, hydrate C₉H₁₅Cl₂N₃O 252.14 Marketed analogs (e.g., zolpidem)
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride Pyrimidine (2 N) Methanamine, dihydrochloride C₇H₁₀Cl₂N₄ 221.10 High TPSA (83.3 Ų), BBB permeability uncertain
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate Pyridine (1 N) Carboxylic acid, hydrochloride, hydrate C₉H₉ClN₂O₃ 228.63 Ionic carboxylate form, higher acidity

¹Molecular formula inferred from structural analogs.

Key Observations :

  • The pyrazine core (two nitrogens at 1,4 positions) in the target compound increases electron deficiency compared to pyridine (one nitrogen) or pyrimidine (two nitrogens at 1,3). This may enhance reactivity in electrophilic substitutions or metal coordination .
  • The methylamine side chain in the target compound and ’s analog contrasts with the carboxylic acid in ’s compound, affecting polarity and biological target interactions.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility (Predicted) TPSA (Ų) Stability Notes
Target Compound High (aqueous) ~85 Hydrate improves solubility
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate Soluble in polar solvents 65.5 Stable under refrigeration
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride Moderate (DMSO) 83.3 Sensitive to oxidation
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate High (aqueous, basic pH) 86.6 Ionic form enhances stability

Key Observations :

  • The target compound’s hydrate and dihydrochloride moieties likely enhance aqueous solubility compared to non-ionic analogs.
  • Pyrimidine derivatives () exhibit moderate solubility in DMSO, suggesting compatibility with organic reaction conditions.

Key Observations :

  • The pyridine core () is associated with marketed drugs, highlighting its therapeutic versatility.
  • Pyrazine and pyrimidine analogs may target distinct enzymes (e.g., MAO-B) due to altered electronic profiles .
  • Synthetic routes for the target compound likely involve Pd/C-catalyzed reactions with hydrazine hydrate, as seen in pyrazine derivative synthesis (91% yield, ).

生物活性

(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is a compound belonging to the imidazopyrazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C7H8N42HClH2OC_7H_8N_4\cdot 2HCl\cdot H_2O, indicating that it contains two hydrochloride groups and a water molecule in its hydrated form. The structure features an imidazo[1,2-a]pyrazine moiety, which is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazopyrazine derivatives. For instance, compounds similar to (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro testing demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .

Anticancer Properties

Imidazopyrazine derivatives are also being investigated for their anticancer potential. Research indicates that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to target specific pathways involved in cancer cell survival .

Neuropharmacological Effects

The compound exhibits neuropharmacological effects, particularly as a potential treatment for insomnia and anxiety disorders. Similar compounds have been reported to act on gamma-aminobutyric acid (GABA) receptors, leading to sedative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazopyrazine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the imidazo ring significantly influences the compound's potency against various biological targets.
  • Positioning of Functional Groups : Variations in the positioning of functional groups on the imidazo ring can enhance or diminish activity. For instance, modifications at the 6-position of the ring can lead to substantial changes in antimicrobial efficacy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalSedative effects through GABA receptor modulation

Case Studies

  • Antimicrobial Study : A study evaluated several imidazopyrazine derivatives against M. tuberculosis. The most potent derivative exhibited an MIC of 0.2 μM, comparable to first-line treatments .
  • Neuropharmacological Assessment : A clinical trial assessed the sedative effects of related compounds on patients with insomnia. Results indicated a significant reduction in sleep latency compared to placebo .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (imidazo[1,2-a]pyrazin-3-ylmethyl)amine derivatives?

  • Methodology : Microwave-assisted synthesis is a robust approach. For example, reactions involving 2-aminopyrazine, aldehydes, and isocyanides in a DCM:MeOH solvent system (3:1) under microwave heating (150°C, 30 minutes) yield imidazo[1,2-a]pyrazine derivatives. Post-reaction purification via column chromatography (hexane:EtOAc) ensures high purity .
  • Key Considerations : Optimize stoichiometry (1.3 equiv. of reactants) and catalyst loading (e.g., 10% scandium(III)-trifluoromethanesulfonate) to enhance yield.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to confirm structural assignments. Compare experimental spectra with reference data for imidazo[1,2-a]pyrazine derivatives, focusing on chemical shifts for nitrogen-bridged heterocycles (e.g., 7.2–8.5 ppm for aromatic protons) .
  • Key Considerations : Supplement NMR with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+1]+^+) and elemental composition .

Q. What databases are critical for literature reviews on imidazo[1,2-a]pyrazine derivatives?

  • Methodology : Prioritize PubMed, Scopus, and Google Scholar for pharmacological studies. Use keywords like "imidazo[1,2-a]pyrazine synthesis," "biological activity," and "dihydrochloride hydrate derivatives" to filter peer-reviewed articles .
  • Key Considerations : Cross-reference patent databases (e.g., USPTO, Espacenet) to identify prior art on therapeutic applications .

Advanced Research Questions

Q. How to design experiments to assess the environmental fate of this compound?

  • Methodology : Adopt a tiered approach from the INCHEMBIOL project:

  • Phase 1 : Determine physicochemical properties (logP, solubility) using OECD guidelines.
  • Phase 2 : Study abiotic/biotic transformations via HPLC-MS under simulated environmental conditions (pH, temperature).
  • Phase 3 : Model ecological risks using species sensitivity distributions (SSDs) .
    • Key Considerations : Use randomized block designs with split-split plots to account for variables like soil type and microbial activity .

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., cell line viability, incubation time) using positive controls.
  • Step 2 : Compare pharmacokinetic profiles (e.g., bioavailability, metabolic stability) using LC-MS/MS.
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., hydration state affecting solubility) .
    • Key Considerations : Replicate experiments across independent labs to confirm reproducibility .

Q. How to evaluate antioxidant activity of this compound in complex matrices?

  • Methodology :

  • DPPH Assay : Measure radical scavenging activity at 517 nm, using Trolox as a standard.
  • FRAP Assay : Quantify ferric-reducing power via absorbance at 593 nm.
  • Phenolic Content : Use Folin-Ciocalteu reagent for total phenolic quantification (λ = 765 nm) .
    • Key Considerations : Normalize data to dry weight and account for matrix interference using blank corrections .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。